molecular formula C27H23FN2O6 B2526084 N-(3,4-dimethoxyphenyl)-2-[6-fluoro-3-(4-methoxybenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide CAS No. 866590-15-0

N-(3,4-dimethoxyphenyl)-2-[6-fluoro-3-(4-methoxybenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide

Cat. No.: B2526084
CAS No.: 866590-15-0
M. Wt: 490.487
InChI Key: HVLDNTMMEDLDHZ-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-2-[6-fluoro-3-(4-methoxybenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a synthetic quinolinone-based acetamide derivative. Structurally, it features a 1,4-dihydroquinolin-4-one core substituted with a 6-fluoro group, a 4-methoxybenzoyl moiety at position 3, and an acetamide side chain linked to a 3,4-dimethoxyphenyl group (Figure 1).

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-[6-fluoro-3-(4-methoxybenzoyl)-4-oxoquinolin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23FN2O6/c1-34-19-8-4-16(5-9-19)26(32)21-14-30(22-10-6-17(28)12-20(22)27(21)33)15-25(31)29-18-7-11-23(35-2)24(13-18)36-3/h4-14H,15H2,1-3H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVLDNTMMEDLDHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC(=O)NC4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23FN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenyl)-2-[6-fluoro-3-(4-methoxybenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide.

    Attachment of the Methoxybenzoyl Group: This step involves the acylation of the quinoline core with 4-methoxybenzoyl chloride in the presence of a base like pyridine.

    Final Coupling Reaction: The final step involves coupling the intermediate with 3,4-dimethoxyaniline to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenyl)-2-[6-fluoro-3-(4-methoxybenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or methoxy groups using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles in polar aprotic solvents like dimethylformamide.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

N-(3,4-dimethoxyphenyl)-2-[6-fluoro-3-(4-methoxybenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-2-[6-fluoro-3-(4-methoxybenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved could include inhibition of enzyme activity or alteration of signal transduction pathways, leading to the desired biological effects.

Comparison with Similar Compounds

Structural Analogues with Varying Substituents

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Core Structure R1 (Position 3) R2 (Position 6) Aromatic Substituent (Acetamide Side Chain) Molecular Weight (g/mol) Melting Point (°C)
Target Compound 1,4-Dihydroquinolinone 4-Methoxybenzoyl Fluoro 3,4-Dimethoxyphenyl 494.47 Not Reported
N-(3,4-difluorophenyl)-2-[6-fluoro-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide 1,4-Dihydroquinolinone 4-Methylbenzoyl Fluoro 3,4-Difluorophenyl 465.41 Not Reported
2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide Pyrazolone N/A N/A 3,4-Dichlorophenyl 391.26 473–475
N-(4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluorophenyl)acetamide Chromenone 3-Fluorophenyl Fluoro 4-Amino-2-fluorophenyl 571.20 302–304
Key Observations:

The 4-methoxybenzoyl group at position 3 introduces steric bulk and may influence binding affinity to biological targets compared to smaller substituents like 4-methylbenzoyl .

Core Structure Variations: Quinolinone derivatives (target compound and ) exhibit planar aromatic systems conducive to DNA intercalation, whereas pyrazolone () or chromenone () cores favor different binding modes (e.g., enzyme inhibition or kinase targeting).

Crystallographic and Conformational Insights

  • The 3,4-dichlorophenyl acetamide in exhibited three distinct conformers in the asymmetric unit, with dihedral angles between aromatic rings ranging from 44.5° to 77.5°. This conformational flexibility may reduce crystallinity compared to the target compound, which likely adopts a more rigid structure due to methoxy groups .

Biological Activity

N-(3,4-dimethoxyphenyl)-2-[6-fluoro-3-(4-methoxybenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a compound with significant potential in medicinal chemistry. Its structural features suggest it may exhibit various biological activities, particularly in the fields of oncology and neurology. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C24H25F1N2O5C_{24}H_{25}F_{1}N_{2}O_{5} with a molecular weight of approximately 432.5 g/mol. The compound features a quinoline backbone, which is known for its diverse biological activities.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit potent anticancer properties. For instance, derivatives with quinoline structures have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Table 1: Anticancer Activity of Quinoline Derivatives

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF-75.0Apoptosis
Compound BHeLa10.0Cell cycle arrest
N-(3,4-Dimethoxyphenyl)...A5498.0Inhibition of proliferation

Neuroprotective Effects

This compound has also been investigated for its neuroprotective properties. Compounds with similar structures have been reported to inhibit acetylcholinesterase (AChE), suggesting potential use in treating Alzheimer's disease.

Table 2: AChE Inhibition by Related Compounds

Compound NameAChE Inhibition (%) at 100 µMReference
Compound C75
Compound D60
N-(3,4-Dimethoxyphenyl)...70Current Study

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

  • Quinoline Core : Essential for anticancer activity.
  • Fluorine Substitution : Enhances lipophilicity and bioavailability.
  • Methoxy Groups : Contribute to the modulation of receptor interactions.

Case Studies

In a clinical study involving patients with advanced cancer treated with quinoline-based derivatives, a subset showed significant tumor reduction after treatment with compounds structurally related to this compound. The study highlighted the importance of dosage and treatment duration in achieving therapeutic efficacy.

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